molecular formula C17H28N2O B7920338 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol

Cat. No.: B7920338
M. Wt: 276.4 g/mol
InChI Key: YWKRMJPLPIUQDH-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol is a tertiary amine derivative featuring a benzyl-substituted pyrrolidine core linked to an ethanolamine backbone via an isopropylamino group. Its molecular formula is C₁₇H₂₆N₂O₂ (molecular weight: 290.41 g/mol) .

Properties

IUPAC Name

2-[(1-benzylpyrrolidin-3-yl)methyl-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-15(2)19(10-11-20)14-17-8-9-18(13-17)12-16-6-4-3-5-7-16/h3-7,15,17,20H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKRMJPLPIUQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.

Chemical Reactions Analysis

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive molecules that can interact with biological targets.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties/Status
Target Compound : 2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol Benzyl-pyrrolidin-3-ylmethyl, isopropyl C₁₇H₂₆N₂O₂ 290.41 Discontinued due to synthesis challenges
Analog 1 : 2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol Piperidine (6-membered ring), cyclopropyl C₁₈H₂₇N₂O 299.43 Increased lipophilicity due to cyclopropyl group
Analog 2 : 2-(1-Methyl-pyrrolidin-3-yloxy)-ethanol Methyl-pyrrolidin-3-yloxy C₈H₁₇NO₂ 159.23 Simplified structure; discontinued
Analog 3 : N-(1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-acetamide Chloro-acetamide, pyrrolidin-2-ylmethyl C₁₅H₂₁ClN₂O 292.80 Enhanced electrophilicity for covalent binding
Analog 4 : 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol Pyrrolidin-2-ylmethyl (positional isomer) C₁₅H₂₄N₂O 248.37 Altered steric profile; potential for improved target engagement

Key Structural Differences and Implications

Ring System Variations: The target compound uses a pyrrolidine (5-membered ring), whereas Analog 1 substitutes a piperidine (6-membered ring). Analog 4 features a positional isomer (pyrrolidin-2-ylmethyl vs. 3-ylmethyl), which alters spatial orientation and hydrogen-bonding capacity .

Chloro-acetamide (Analog 3) adds electrophilic reactivity, enabling covalent interactions with nucleophilic residues in enzymes or receptors .

Ethanolamine Backbone Modifications: Replacement of the ethanol group with a methoxy group (Analog 2) reduces polarity, likely decreasing aqueous solubility but improving metabolic stability .

Biological Activity

2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol, a compound featuring a pyrrolidine ring, a benzyl group, and an ethanolamine moiety, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H28N2OC_{17}H_{28}N_2O with a CAS number of 1353946-58-3. The synthesis typically involves:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Benzyl Group : Benzyl halides are used to introduce the benzyl group via nucleophilic substitution.
  • Attachment of the Ethanolamine Moiety : The intermediate compound reacts with ethanolamine to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate neurotransmitter synthesis by inhibiting or activating specific enzymes involved in cellular signaling pathways. This modulation can potentially influence neurological functions and other physiological processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Neuroprotective Effects

Studies suggest that compounds similar to this one may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The interaction with neurotransmitter systems could help in managing conditions like Alzheimer's or Parkinson's disease.

Research Findings

Recent studies have focused on the pharmacological potential of related compounds. Below is a summary table highlighting key findings from various studies:

Study ReferenceBiological ActivityKey Findings
NeuroprotectiveDemonstrated modulation of neurotransmitter levels in vitro.
AntimicrobialRelated compounds exhibited MIC values against Staphylococcus aureus as low as 3.12 μg/mL.
Enzyme InteractionPotential inhibition of enzymes involved in neurotransmitter synthesis.

Case Studies

Several case studies have investigated the effects of similar compounds on biological systems:

  • Case Study on Neuroprotection : A study involving a pyrrolidine derivative showed significant neuroprotective effects in animal models of Alzheimer's disease, indicating that modulation of acetylcholine levels could improve cognitive function.
  • Antimicrobial Efficacy : Another study tested various pyrrole derivatives against bacterial strains, revealing that certain modifications enhanced their antibacterial properties significantly.

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